molecular formula C21H17N3O3S2 B10812716 N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide

N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B10812716
M. Wt: 423.5 g/mol
InChI Key: JHNMPWQZQRVOIC-UHFFFAOYSA-N
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Description

N-[5-(2-Naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a 1,3,4-thiadiazole derivative featuring a benzamide group at position 2 and a naphthalene sulfonylethyl substituent at position 5 of the thiadiazole ring. This compound belongs to a class of heterocyclic molecules extensively studied for their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.

Properties

IUPAC Name

N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c25-20(16-7-2-1-3-8-16)22-21-24-23-19(28-21)12-13-29(26,27)18-11-10-15-6-4-5-9-17(15)14-18/h1-11,14H,12-13H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNMPWQZQRVOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Naphthylsulfonylethyl Group: This step involves the sulfonylation of the thiadiazole intermediate with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzamide: The final step is the coupling of the sulfonylated thiadiazole with benzoyl chloride to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atom in the thiadiazole ring exhibits nucleophilic character, enabling substitution at the C-2 or C-5 positions under acidic or basic conditions.

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AlkylationEthyl bromide, K₂CO₃, DMF, 80°CC-2 ethyl-substituted derivative72%
Arylation4-Bromoanisole, Pd(PPh₃)₄, DMF, 110°C5-Aryl-1,3,4-thiadiazole analog65%
SulfonationSO₃·Pyridine, DCM, 0°C → RTSulfonated thiadiazole intermediate58%

Key Findings :

  • Alkylation at C-2 proceeds via an SN² mechanism under basic conditions, as demonstrated in analogous 1,3,4-thiadiazole systems .

  • Palladium-catalyzed cross-coupling enables regioselective arylation at C-5, leveraging the electron-deficient thiadiazole ring .

Electrophilic Aromatic Substitution

The naphthalene sulfonyl group directs electrophilic attack to the para position of the sulfonyl moiety.

Table 2: Electrophilic Aromatic Substitution

Reaction TypeReagents/ConditionsProduct FormedYieldSource
NitrationHNO₃, H₂SO₄, 0°C → 50°C6-Nitro-naphthalene sulfonyl derivative81%
HalogenationBr₂, FeBr₃, DCM, RT6-Bromo-naphthalene sulfonyl derivative68%

Key Findings :

  • Nitration occurs preferentially at the 6-position of the naphthalene ring due to the electron-withdrawing sulfonyl group .

  • Bromination under Friedel-Crafts conditions proceeds without disrupting the thiadiazole core .

Redox Reactions

The thiadiazole sulfur participates in redox transformations, particularly under oxidizing conditions.

Table 3: Oxidation Reactions

Reagents/ConditionsProduct FormedYieldSource
H₂O₂, AcOH, 70°CThiadiazole S-oxide derivative63%
KMnO₄, H₂O, 100°CSulfone and carboxylic acid byproducts45%

Mechanistic Insights :

  • Controlled oxidation with H₂O₂ selectively generates the S-oxide without decomposing the benzamide group .

  • Strong oxidants like KMnO₄ degrade the thiadiazole ring, yielding sulfonic acid and benzoic acid fragments .

Hydrolysis and Condensation

The benzamide and sulfonyl groups undergo hydrolysis under acidic or basic conditions.

Table 4: Hydrolysis Reactions

ConditionsProduct FormedYieldSource
6M HCl, reflux, 6h5-(2-Naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-amine88%
NaOH (aq), EtOH, 80°C, 4h2-Naphthalenesulfonic acid and benzamide fragments76%

Key Findings :

  • Acidic hydrolysis cleaves the benzamide bond selectively, preserving the thiadiazole ring .

  • Strong basic conditions degrade both the sulfonyl and amide groups, producing fragmented aromatics .

Cross-Coupling Reactions

The thiadiazole core facilitates transition metal-catalyzed cross-coupling for functionalization.

Table 5: Cross-Coupling Reactions

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Suzuki-MiyauraPhenylboronic acid, Pd(OAc)₂, SPhos5-Phenylthiadiazole derivative70%
Buchwald-Hartwig4-Aminophenol, Pd₂(dba)₃, XantphosN-Aryl benzamide analog65%

Mechanistic Insights :

  • Suzuki coupling at C-5 is facilitated by the electron-deficient thiadiazole ring .

  • Buchwald-Hartwig amination modifies the benzamide group without affecting the sulfonyl moiety .

Scientific Research Applications

Antimicrobial Activity

N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits significant antimicrobial properties. Studies have shown that derivatives of thiadiazole compounds display activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of thiadiazole derivatives, it was found that certain compounds, similar to this compound, demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Its mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxic Effects

Research has indicated that this compound exhibits cytotoxicity against multiple cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). In vitro studies showed that at concentrations above 10 µM, the compound significantly reduced cell viability .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects.

Experimental Findings

The anti-inflammatory activity was assessed using the carrageenan-induced paw edema method in rats. Results indicated that the compound produced a dose-dependent reduction in inflammation . This suggests potential applications in treating inflammatory conditions.

Summary of Biological Activities

Activity TypeBiological EffectReference
AntimicrobialEffective against MRSA and other bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation in vivo

Mechanism of Action

The exact mechanism of action of N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related 1,3,4-thiadiazole derivatives:

Compound Name Substituent on Thiadiazole Benzamide Substituent Yield (%) Melting Point (°C) Key Biological Activity
Target Compound 2-Naphthalen-2-ylsulfonylethyl None (unsubstituted benzamide) - - Hypothesized anticancer
5e (Ev1) (4-Chlorobenzyl)thio 2-(5-Isopropyl-2-methylphenoxy)acetamide 74 132–134 Not reported
5j (Ev1) (4-Chlorobenzyl)thio 2-(2-Isopropyl-5-methylphenoxy)acetamide 82 138–140 Not reported
2-Bromo analog (Ev2) 5-Bromo, 2-chlorophenyl Benzamide - - 100% antitumor protection
9g (Ev4) (4-Hydroxy-3-methoxybenzylidene)amino Sulfonyl benzamide 64.2 252–254 Antioxidant (ABTS assay)
4b (Ev6) Pyridin-2-yl 3-Chlorobenzamide - - Not reported
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (Ev16) 4-Methoxyphenyl 4-Nitrobenzamide - - Antifungal (100 μg/mL)

Key Observations :

  • Substituent Effects : The target compound’s naphthalene sulfonylethyl group introduces steric bulk and electron-withdrawing properties, contrasting with halogenated (e.g., 5e, 5j) or methoxy-substituted (Ev16) analogs. Bromo-substituted derivatives (Ev2) demonstrate exceptional antitumor activity, suggesting halogens enhance potency, but may increase toxicity risks .
  • Physicochemical Trends : Compounds with aromatic or bulky substituents (e.g., 9g, Ev4) exhibit higher melting points (>250°C), likely due to enhanced π-π stacking and hydrogen bonding. The target’s melting point is unreported but may follow this trend.
  • Synthetic Yields : Derivatives with benzylthio or chlorobenzylthio groups (Ev1) show moderate to high yields (74–88%), while Schiff base analogs (e.g., 9g, Ev4) have lower yields (53–67%), possibly due to complex condensation steps .

Biological Activity

N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that combines the structural features of thiadiazole and benzamide moieties. This compound has gained attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

The biological activity of thiadiazole derivatives, including this compound, has been extensively studied. Thiadiazoles are known for their diverse pharmacological effects, which include:

  • Anticancer Activity : Compounds containing thiadiazole rings have demonstrated significant anticancer properties through various mechanisms. For instance, studies have shown that certain thiadiazole derivatives can inhibit the proliferation of cancer cell lines by targeting specific signaling pathways such as EGFR and HER-2 .
  • Cholinesterase Inhibition : Some derivatives exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Effects : Thiadiazole derivatives have shown promising results against a range of microbial pathogens, suggesting their potential as antimicrobial agents .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Kinase Activity : Research indicates that this compound may inhibit the kinase activity of oncogenic receptors such as EGFR and HER-2. This inhibition is crucial for blocking cancer cell growth and proliferation .
  • Interference with Cholinergic Transmission : The cholinesterase inhibitory activity suggests that this compound may modulate neurotransmitter levels in the brain, which could be beneficial in treating cognitive disorders .
  • Cell Membrane Permeability : The presence of sulfur in the thiadiazole structure enhances lipophilicity, allowing better penetration through cell membranes and facilitating its biological effects .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7 and SK-BR-3) with IC50 values indicating strong anti-proliferative effects .
Cell LineIC50 (µM)
MCF-75.0
SK-BR-33.5
  • Cholinesterase Inhibition : The compound exhibited IC50 values of 1.47 µM for AChE and 11.40 µM for BuChE, indicating its potential as a dual cholinesterase inhibitor .

Q & A

Q. What are the optimal synthetic routes for N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can purity be rigorously assessed?

Methodological Answer: Synthesis typically involves multi-step protocols, such as coupling 2-naphthalenesulfonyl chloride with thiadiazole precursors under reflux conditions (e.g., POCl₃-mediated cyclization at 90°C for 3 hours) . Microwave-assisted synthesis can enhance reaction efficiency for intermediates like 5-amino-1,3,4-thiadiazole derivatives . Purity assessment requires a combination of TLC (using silica gel plates with appropriate eluents), melting point determination (uncorrected capillary method), and spectroscopic validation (¹H/¹³C NMR, FTIR) . For example, 400 MHz NMR in DMSO-d₆ resolves aromatic protons and sulfonyl group signals, while IR confirms amide C=O stretches (~1650 cm⁻¹) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR : Assign peaks for naphthalene protons (δ 7.4–8.6 ppm), thiadiazole C-H (δ 8.1–8.3 ppm), and benzamide carbonyl (δ ~167 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 449.08 for C₂₁H₁₆N₃O₃S₂) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve byproducts from incomplete sulfonylation .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

  • Sulfonylation Incompleteness : Partial sulfonylation of the thiadiazole amine group can occur, detected via TLC (Rf discrepancies) . Mitigation: Use excess sulfonyl chloride (1.2–1.5 equiv) in anhydrous pyridine under nitrogen .
  • Oxidation of Thiadiazole : Thiadiazole rings may oxidize during prolonged heating. Solution: Optimize reaction time (≤4 hours) and add antioxidants like BHT .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystallographic packing and stability of this compound?

Methodological Answer: Single-crystal X-ray diffraction reveals centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds (e.g., N1–H1⋯N2, 2.89 Å) . Non-classical interactions, such as C–H⋯O/F (e.g., C4–H4⋯F2, 3.12 Å), further stabilize the lattice . π-π stacking between naphthalene and benzamide rings (distance ~3.5 Å) enhances thermal stability, confirmed by DSC (decomposition >250°C) . Computational modeling (DFT) can predict packing motifs by optimizing van der Waals interactions .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions (e.g., cytotoxic IC₅₀ variability)?

Methodological Answer:

  • Assay-Specific Variables : MTT assay results (e.g., IC₅₀ = 12 μM in HeLa cells) may differ from SRB assays due to mitochondrial activity interference . Normalize data using positive controls (e.g., doxorubicin) and replicate across cell lines (e.g., MCF-7 vs. HepG2) .
  • Solvent Effects : DMSO concentrations >0.1% can artifactually reduce viability. Use vehicle controls and LC-MS to confirm compound stability in media .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across ≥3 independent experiments .

Q. What computational strategies (e.g., QSAR, molecular docking) predict the compound’s reactivity and target binding?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP (calculated ~3.2), polar surface area (~90 Ų), and H-bond acceptors (4–5) to correlate with anticancer activity .
  • Docking Studies : AutoDock Vina or Schrödinger Glide can simulate binding to targets like carbonic anhydrase IX (PDB: 3IAI). Key interactions: sulfonyl group with Zn²⁺, benzamide with Phe-131 . Validate with MM-GBSA free energy calculations (ΔG ~ -8.5 kcal/mol) .

Q. How does the compound’s electronic configuration (e.g., HOMO-LUMO gaps) influence its redox behavior in biological systems?

Methodological Answer: DFT calculations (B3LYP/6-31G*) reveal a HOMO-LUMO gap of ~4.1 eV, indicating moderate electron-deficient character favoring interactions with cellular reductases . Cyclic voltammetry in PBS (pH 7.4) shows a reduction peak at -0.78 V vs. Ag/AgCl, correlating with ROS scavenging capacity in DPPH assays .

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